Journal Name:Journal of Industrial Textiles
Journal ISSN:1528-0837
IF:2.926
Journal Website:http://jit.sagepub.com/
Year of Origin:0
Publisher:SAGE Publications Ltd
Number of Articles Per Year:139
Publishing Cycle:Quarterly
OA or Not:Not
Effects of thermal-induced konjac glucomannan-protein interaction on structural and rheological properties of wheat dough
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-06-20 , DOI: 10.1016/j.foostr.2022.100288
This work is dealt with how structural changes induced by konjac glucomannan (KGM) interacting with wheat protein contribute to dough properties upon the heating stage. It comparatively investigated the effects of KGM on gluten thermal-polymerization process from molecular weight, free sulfhydryl content, secondary structure and thermal stability, and then analyzed KGM-induced changes of structural and rheological properties of wheat dough with heating temperature increased. Results showed that KGM increased the average molecular weight, the β-sheet/β-turn ratio and denaturation temperature of gluten protein while decreased the content of free sulfhydryl groups. It was likely that KGM promoted the formation and stability of gluten networks upon heating by interfering sulfydryl interchange reactions and thermal denaturation. Dough structure was thus strengthened to a compact network and presented the increased elasticity and the raised resilience, springiness, cohesiveness and chewiness of textural properties by heating treatment.
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Editorial for 4th FSFS 2021
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-11-04 , DOI: 10.1016/j.foostr.2022.100300
Abstract not available
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Editorial Board
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2023-05-18 , DOI: 10.1016/s2213-3291(23)00020-5
Abstract not available
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Gelling capacity of cell-disrupted Chlorella vulgaris and its texture effect in extruded meat substitutes
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.foostr.2023.100332
Microalgae attract increasing interest in enhancing the nutritional values of plant-based foods. However, alterations in the final product’s color (by green algae) and mushy texture can be induced. In this study, we incorporated yellow Chlorella vulgaris (Cv) in pea protein-based meat substitutes and aimed to minimize properties alteration by using wet and disrupted Cv biomass. The cell wall disruption, done by high-pressure homogenization (HPH) at 150 MPa and initial biomass temperature below 10 °C, significantly increased the gelation capacity. The effect was confirmed by (i) a 10x increase in the apparent viscosity of 14% (w/w) Cv suspensions, and (ii) a 2x increase in the storage modulus (G’) of 9:1 (w/w) pea protein isolate - Cv gels. Furthermore, the HPH-treated Cv was successfully incorporated (10% (w/w)) into pea protein-based meat substitutes produced with high-moisture extrusion cooking without altering their visual appearance, hardness, or anisotropy index. Finally, spray drying or fractionation steps of the HPH-treated Cv did not improve protein gels, or meat substitutes produced thereof. This study demonstrated that disrupted Cv is a promising nutritious and sustainable ingredient for meat substitutes.
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Structural and colloidal properties of whey protein aggregates produced by indirect tubular heating and direct steam injection
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-11-07 , DOI: 10.1016/j.foostr.2022.100301
This research aimed to compare the structural and colloidal properties of whey protein aggregates (WPA) produced by indirect tubular heating and direct steam injection methods. The results illustrated that WPA produced from direct steam injection had better colloidal stability and functionality compared to those produced by indirect heating. WPA obtained from direct steam injection had smaller sizes and higher surface hydrophobicity, although they had a similar surface negative charge. More importantly, WPA from direct steam injection had much better colloidal stability. Especially for the sample produced by the direct steam injection containing a higher concentration of 30 %, which remained stable during 20 days’ storage. In comparison, precipitation was noticed after ten days for the sample with a lower concentration of 10 %, indicating the functionality and colloidal stability of WPA were also affected by the protein concentration. Those results demonstrated that the functionality of WPA can be tailored by selecting appropriate materials and manufacturing techniques.
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Ultrasound-assisted alkaline pH-shift process effects on structural and interfacial properties of proteins isolated from shrimp by-products
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-04-22 , DOI: 10.1016/j.foostr.2022.100273
This study investigated the effects of alkaline pH-shift processing (pH: 12, 12.5 and 13) combined with ultrasonication (300 W; 0, 10, 20, and 30 min) on the yield and functional characteristics of shrimp proteins. Ultrasound assistant pH-shift processing resulted in a significantly higher protein recovery than the alkaline pH-shifting as maximum protein recovery was obtained at pH 12.5 in combination with sonication for 30 min (25.12%). Applying ultrasonication during the alkaline solubilization remarkably (P < 0.05) when decreased zeta potential and particle size of the recovered shrimp proteins while increasing their surface hydrophobicity, fluorescence intensity, and reactive sulfhydryl content. The combination led to the denaturation of the recovered proteins with a change in their α-helices, β-sheet, random coil and β-turn content. Foaming and emulsifying characteristics of the shrimp proteins were remarkably (P < 0.05) affected by using the combined treatment, however, the progress level was dependent on the ultrasonication time and the solubilization pH. The highest value in emulsifying activity and foaming capacity was obtained in the sample extracted at pH 12.5 in combination with ultrasound for 20 min (300 W). Altogether, applying ultrasonication during the pH-shift processing can help protein isolation from shrimp peeling by-products but the combination should be carefully tuned to achieve maximum protein functionality.
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Ultrasonography assessment of gastric emptying for different emulsion microstructures was superior to acetaminophen marker method
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-10-19 , DOI: 10.1016/j.foostr.2022.100299
Gastric emptying (GE) influences postprandial metabolism, including satiety and is partially mediated by food structure. Tools for routine GE assessment and suitable for a range of food structures in metabolic studies are warranted. This study compared GE results from the acetaminophen absorption (plasma concentration) versus ultrasonography (US, gastric antrum area) methods when 15 healthy men consumed four oil-in-water emulsions differing in lipid physical state and emulsifier acid stability, meaning gastric phase behaviours differed. Plasma acetaminophen was only correlated with antrum measurements for the intragastrically stable emulsion with liquid lipid droplets (P = 0.041, r = −0.69). The US results support the role of colloidal stability in delaying GE and the images showed different gastric phase behaviours. In contrast, acetaminophen solubility confounded the results when the emulsions were susceptible to acidic flocculation. US antrum measurements (but not the acetaminophen results) were also correlated with participant subjective satiety (P < 0.0001), supporting the close mediation of satiety perception by antral distention. Overall, US was superior to the acetaminophen method for assessing GE. It was easily implemented, provided visual insights into gastric phase behaviour, and predicted subjective satiety responses, allowing us to relate food structure and changes therein during digestion to metabolic response.
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Improvement in the stability and bioavailability of trans-resveratrol with hydrolyzed wheat starch complexation: a theoretical and experimental study
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-03-16 , DOI: 10.1016/j.foostr.2022.100267
Trans-resveratrol (RES) is a powerful antioxidant and potential candidate for the prevention and treatment of several types of cancer. However, the instability during processing and storage limits its application in food additives. To improve the stability of RES in storage and processing, gelatinized wheat starch (WS) and hydrolyzed wheat starch (HWS) were selected to complex with RES. We show HWS has a stronger interaction with RES than WS, and their interaction mode was differed. This finding was validated by fluorescence spectroscopy, isothermal titration calorimetry, and density functional theory (DFT)-based calculations. A visualizable non-covalent interaction analysis showed RES could form a hydrogen-bonding network with HWS and generate short strong hydrogen bonds (SSHB) to change the starch network structure. Complexation with HWS synergistically improved UV and thermal stability of RES. Moreover, as compounding brings improved hydrophilicity and dispersibility, the bioavailability and cellular antioxidant capacity of RES were improved. The results provide a molecular basis for the polyphenol-starch interactions, and have guiding significance for the storage and processing of polyphenols.
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Editorial Board
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-08-06 , DOI: 10.1016/s2213-3291(22)00042-9
Abstract not available
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MULTICUBED: Multiscale-multiphysics simulation of food processing
Journal of Industrial Textiles ( IF 2.926 ) Pub Date: 2022-05-11 , DOI: 10.1016/j.foostr.2022.100278
Following a review of multiscale simulation methodology, and previous examples of multiscale models from food science, we present our multiscale simulation framework MULTI3 (MULTICUBED), which is developed especially with food structuring processes in mind. This framework acknowledges the multiphase, multiphysics and multiscale nature of food structuring. The MULTICUBED framework assumes models at three scales: the molecular microscale, the mesoscale of the food structure, and the macroscale of food products and processing equipment. We propose the appropriate simulation methods for the various scales, and also discuss the required coupling between the scales in our framework. From our literature review we propagate the use of the Scale Separation Map as a tool to determine the required type of coupling between scales. Furthermore, we present a decision tree to aid the food science modeller choosing the right type of coupling between scales.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, TEXTILES 材料科学:纺织2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.20 26 Science Citation Index Expanded Not
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